2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide
Overview
Description
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide is a complex organic compound that features a benzothiazole ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by treating 2-mercaptoaniline with acid chlorides.
Introduction of the Chlorine Atom: Chlorination of the benzothiazole ring is performed using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Oxadiazole Ring: This involves the cyclization of appropriate precursors under oxidative conditions.
Coupling Reaction: The final step involves coupling the chlorinated benzothiazole with the oxadiazole derivative using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can target the nitro group in the oxadiazole ring, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, especially at positions ortho and para to the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It serves as a precursor for the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in microbial metabolism and cancer cell proliferation.
Pathways Involved: Inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-mercaptobenzothiazole and 2-aminobenzothiazole.
Oxadiazole Derivatives: Compounds like 4-nitro-1,2,5-oxadiazole and 3,5-dimethyl-1,2,4-oxadiazole.
Uniqueness
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide is unique due to its dual ring structure, which imparts distinct chemical and biological properties. The presence of both benzothiazole and oxadiazole rings allows for versatile reactivity and a broad spectrum of applications.
Properties
IUPAC Name |
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN5O4S2/c12-5-1-2-7-6(3-5)13-11(23-7)22-4-8(18)14-9-10(17(19)20)16-21-15-9/h1-3H,4H2,(H,14,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXFFTALKYAMRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)SCC(=O)NC3=NON=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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